

Application Notes: CKI-7 as a Tool for Studying Protein Phosphorylation

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Compound of Interest

Compound Name: *CKI-7*

Cat. No.: *B608342*

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Introduction

Protein phosphorylation, a reversible post-translational modification orchestrated by protein kinases and phosphatases, is a fundamental regulatory mechanism in a vast array of cellular processes, including signal transduction, cell division, and gene expression.^[1] The aberrant activity of protein kinases is frequently implicated in diseases such as cancer, making them critical targets for therapeutic intervention.^[1] The Casein Kinase 1 (CK1) family comprises seven highly conserved serine/threonine kinases in mammals (α , β , $\gamma 1$, $\gamma 2$, $\gamma 3$, δ , and ϵ) that participate in diverse signaling pathways, including Wnt, Hedgehog, and circadian rhythm regulation.^{[2][3]}

CKI-7 is a potent, cell-permeable, and ATP-competitive inhibitor of Casein Kinase 1.^{[4][5]} It has become an invaluable chemical tool for dissecting the physiological roles of CK1 and for validating CK1 as a potential drug target. While it demonstrates a weaker effect on Casein Kinase 2 (CKII), it is important to note that **CKI-7** can also inhibit other kinases, such as Cdc7, SGK, S6K1, and MSK1, which should be considered when designing experiments.^[4]

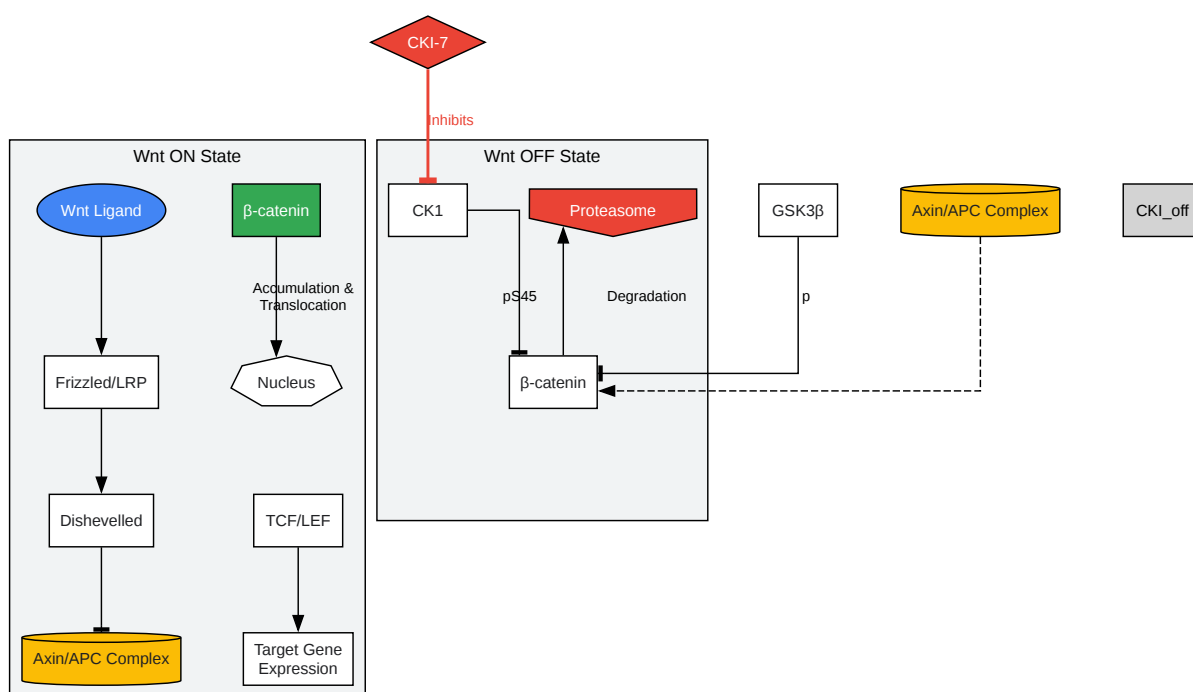
Key Applications

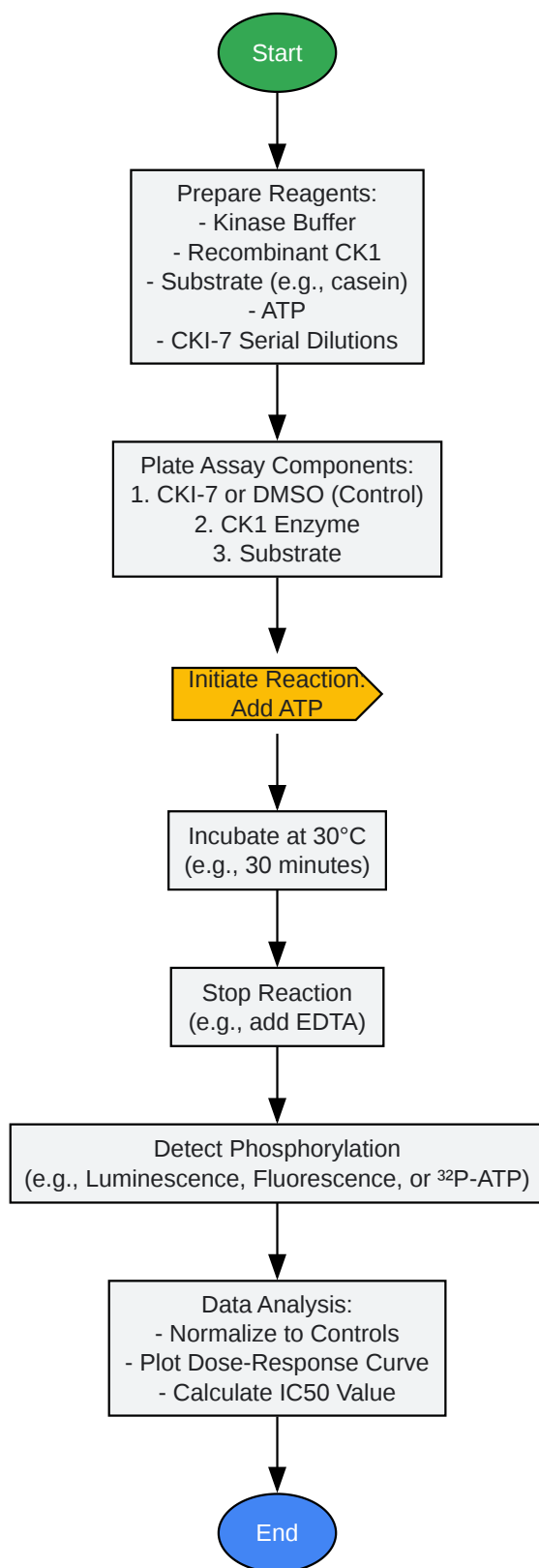
Dissecting the Wnt/ β -catenin Signaling Pathway

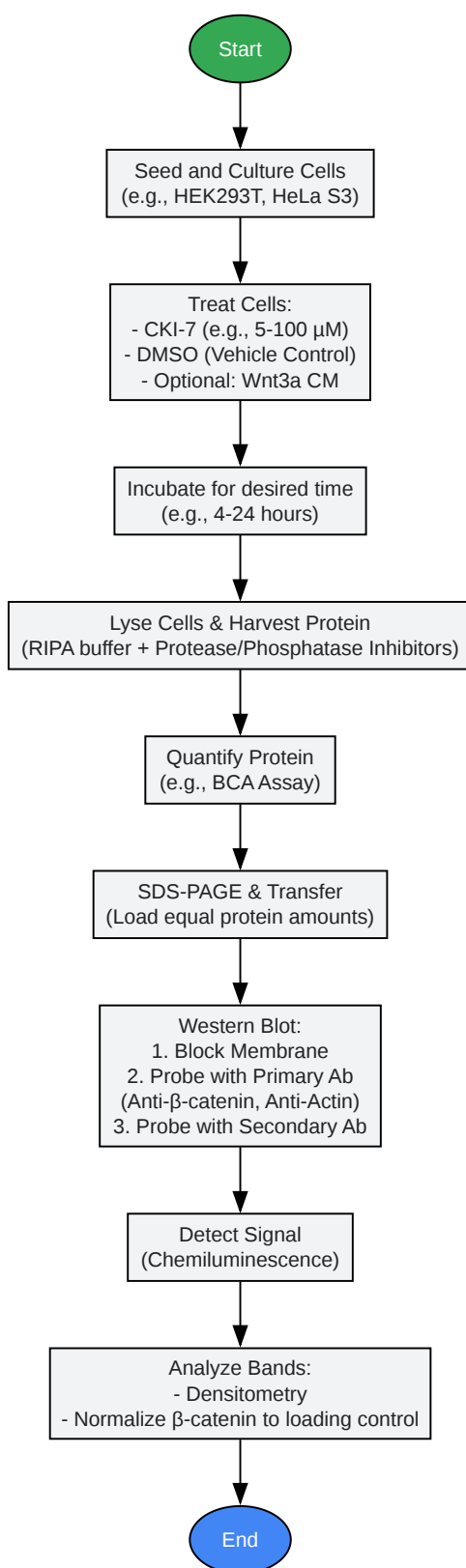
The Wnt pathway is crucial for embryonic development and tissue homeostasis.^[6] In the absence of a Wnt signal, CK1 α initiates the degradation of β -catenin by phosphorylating it at

Serine 45.[2][6] This "priming" phosphorylation event allows for subsequent phosphorylation by GSK-3 β , targeting β -catenin for proteasomal degradation.[7][8]

CKI-7 is widely used to inhibit this initial phosphorylation step. Treatment of cells with **CKI-7** prevents β -catenin degradation, leading to its stabilization and accumulation in the cytoplasm, followed by nuclear translocation and activation of TCF/LEF target genes.[4][6] For instance, studies have shown that **CKI-7** can suppress Wnt-induced β -catenin stabilization and inhibit the phosphorylation of the key Wnt pathway component, Dishevelled (Dvl).[4][9]







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